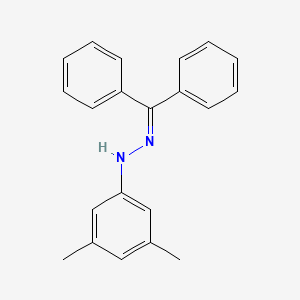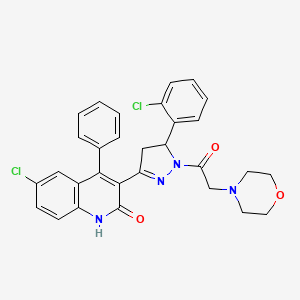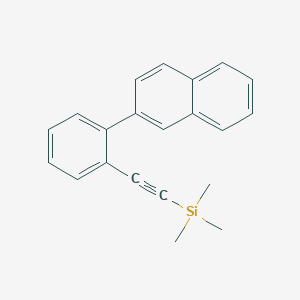
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is an organosilicon compound with the molecular formula C21H20Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl linkage, which is further connected to a naphthalen-2-yl and phenyl group. It is commonly used in organic synthesis and material science due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane typically involves the Sonogashira coupling reaction. This reaction is carried out between a halogenated naphthalene derivative and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Fluoride ions from reagents like tetrabutylammonium fluoride can facilitate the substitution of the trimethylsilyl group.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Ethyl-substituted derivatives.
Substitution: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Mecanismo De Acción
The mechanism of action of Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of the ethynyl and trimethylsilyl groups. These groups can undergo transformations that allow the compound to interact with different molecular targets and pathways. For example, the ethynyl group can engage in cycloaddition reactions, while the trimethylsilyl group can be substituted to introduce new functionalities .
Comparación Con Compuestos Similares
- Triisopropyl((trimethylsilyl)ethynyl)silane
- Phenylethynyltrimethylsilane
- 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene
Comparison: Trimethyl((2-(naphthalen-2-yl)phenyl)ethynyl)silane is unique due to the presence of both naphthalen-2-yl and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability. In contrast, similar compounds may lack one of these groups, resulting in different reactivity and applications .
Propiedades
Fórmula molecular |
C21H20Si |
|---|---|
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
trimethyl-[2-(2-naphthalen-2-ylphenyl)ethynyl]silane |
InChI |
InChI=1S/C21H20Si/c1-22(2,3)15-14-18-9-6-7-11-21(18)20-13-12-17-8-4-5-10-19(17)16-20/h4-13,16H,1-3H3 |
Clave InChI |
YAGPZWZOLZWRNU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC=CC=C1C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



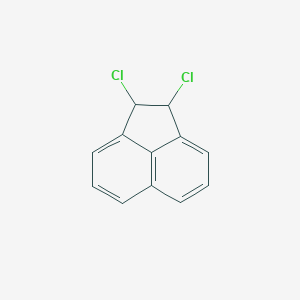
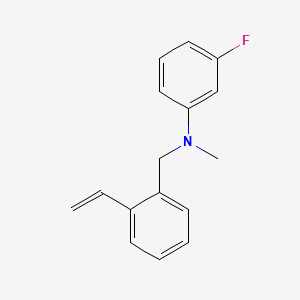
![4-Methoxy-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14116494.png)
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)
![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
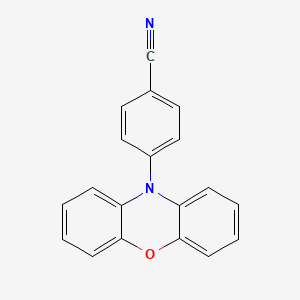
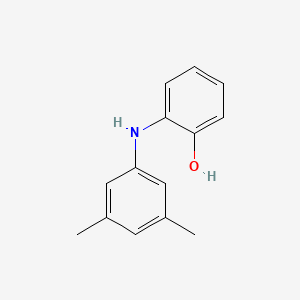
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)

![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
